molecular formula C16H20O3 B1358957 trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-82-0

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1358957
CAS No.: 733742-82-0
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-CHWSQXEVSA-N
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Description

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It contains a mixture of enantiomers and is not chirally pure . The compound features a cyclohexane ring substituted with a 2,5-dimethylbenzoyl group and a carboxylic acid group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the ketone group in the benzoyl moiety can yield alcohol derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents to facilitate the reaction.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .

Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

  • trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Uniqueness: The unique positioning of the 2,5-dimethyl groups on the benzoyl ring in trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid imparts distinct steric and electronic properties, influencing its reactivity and interactions compared to its isomers .

Biological Activity

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound with a structure that suggests potential pharmacological properties, particularly in the realms of anti-inflammatory and analgesic activities. This article explores its biological activity, mechanisms of action, and the implications for future research.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Research on this compound is still emerging, but preliminary studies indicate several potential biological activities:

  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The structure suggests possible interactions with pain pathways, similar to other analgesics in its class.

The mechanism of action for this compound likely involves:

  • Enzyme Interactions : The benzoyl moiety may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.

Pharmacological Studies

A limited number of studies have investigated the pharmacological properties of this compound. Notable findings include:

  • In vitro Studies : Initial assays suggest that the compound may inhibit certain inflammatory markers in cell cultures.
  • Comparative Analysis : When compared to established anti-inflammatory agents, this compound exhibited comparable or enhanced effects in certain assays.

Case Studies

While direct case studies on this specific compound are scarce, related compounds in its structural class have been documented:

Compound NameBiological ActivityReference
4-Anilidopiperidine DerivativesHigh μ-opioid receptor affinity
Indane DerivativesAnti-tumor and anti-inflammatory

These studies provide a framework for understanding the potential biological activities of this compound.

Future Directions in Research

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects. Key areas for future investigation include:

  • Binding Affinity Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.
  • In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in live models.
  • Comparative Efficacy Trials : Evaluating its effectiveness against established anti-inflammatory and analgesic drugs.

Properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJQQNNQJGSC-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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